REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][C:13]([CH3:18])=[C:14]([CH3:17])[N+:15]=2[O-])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].Cl.P(Cl)(Cl)([Cl:22])=O.N>C(Cl)(Cl)Cl>[Cl:22][CH2:17][C:14]1[N:15]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:6][CH:7]=2)[O:12][C:13]=1[CH3:18]
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Name
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2-(4-isopropoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The suspension was poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted two times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ice water/brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
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Type
|
CUSTOM
|
Details
|
gave a brown oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |